molecular formula C13H11NO2 B1426912 2-Methyl-3-(pyridin-2-yl)benzoic acid CAS No. 1423027-85-3

2-Methyl-3-(pyridin-2-yl)benzoic acid

Cat. No. B1426912
CAS RN: 1423027-85-3
M. Wt: 213.23 g/mol
InChI Key: JMXMNHHISPYCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(pyridin-2-yl)benzoic acid, also known as 2-Methyl-3-(2-pyridyl)benzoic acid or MPBA, is a chemical compound that has been widely used in scientific research. It is a white to off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Antimicrobial and Antiviral Activities

Pyridine compounds, including derivatives of 2-Methyl-3-(pyridin-2-yl)benzoic acid, have been studied for their potential antimicrobial and antiviral activities. Research has tested these compounds against a range of bacterial strains, yeasts, and filamentous fungi, indicating their broad-spectrum capabilities in combating various pathogens .

Herbicidal Activity

Substituted 3-(pyridin-2-yl)phenylamino derivatives, which are structurally related to 2-Methyl-3-(pyridin-2-yl)benzoic acid, have been designed and synthesized to act as protoporphyrinogen oxidase (PPO) inhibitors. These compounds exhibit robust herbicidal activity and are considered for crop safety applications .

Parkinson’s Disease Therapeutics

Derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide, which share a similar pyridinyl component with the compound , have been discovered as potential therapeutic agents for Parkinson’s disease by inhibiting C-Abl .

Anti-fibrotic Activities

Novel pyridinyl compounds have been synthesized and found to exhibit anti-fibrotic activities, potentially offering therapeutic benefits for conditions associated with fibrosis. Some of these compounds have shown better activities than existing anti-fibrotic drugs .

Development of New Antimicrobial Agents

The increasing resistance of fungal and bacterial pathogens has led to the synthesis of novel series of pyridinyl derivatives for their antibacterial properties. These studies aim to develop new antimicrobial agents to address drug-resistant infections .

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The bioavailability of the compound can be influenced by factors such as its solubility, stability, and the presence of transporters and metabolic enzymes.

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting enzyme activity, modulating receptor signaling, and affecting gene expression

Action Environment

The action, efficacy, and stability of 2-Methyl-3-(pyridin-2-yl)benzoic acid can be influenced by various environmental factors. These may include the pH and composition of the biological milieu, the presence of other molecules that can interact with the compound, and the temperature. For example, the compound’s activity could be affected by the presence of other molecules that compete for the same target or that modulate the target’s activity .

properties

IUPAC Name

2-methyl-3-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-10(12-7-2-3-8-14-12)5-4-6-11(9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXMNHHISPYCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(pyridin-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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